2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Overview
Description
The chemical compound of interest is a part of the quinazoline derivatives, a class known for a wide range of biological activities. The structural complexity and potential for diverse chemical reactions make it a significant focus for research, especially in the development of new synthetic methodologies and understanding its chemical and physical properties.
Synthesis Analysis
Quinazoline derivatives, including the compound , are synthesized through various methods, including palladium-catalyzed reactions, cyclization, and amidation processes. For instance, palladium-catalyzed oxidative carbonylation and amination reactions have been effectively used for the synthesis of complex quinazoline compounds, demonstrating the versatility of this approach in constructing such frameworks (Costa et al., 2004); (Garlapati et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated through NMR, IR, Mass spectrometry, and X-ray crystallography. These techniques provide detailed insights into the compound's framework, including stereochemistry and electronic properties, critical for understanding its reactivity and physical properties.
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cycloadditions, Beckmann rearrangements, and cyclization reactions. These reactions are pivotal in modifying the chemical structure for targeted functionalities and exploring the chemical space of quinazoline derivatives (Yakovenko et al., 2021).
Scientific Research Applications
CC Chemokine Receptor-4 (CCR4) Antagonists : Yokoyama et al. (2009) developed a series of CCR4 antagonists by modifying the pyrrolidine moiety of a quinazoline compound. The resulting compound exhibited strong inhibition of human/mouse chemotaxis and demonstrated anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).
CCR4 Antagonists for Improved Metabolic Stability : In another study by Yokoyama et al. (2008), a series of CCR4 antagonists were synthesized to improve metabolic stability in human liver microsomes. The study involved replacing the cycloheptylamine moiety of a quinazoline compound, resulting in a compound that retained its potency in inhibiting CCL22-induced chemotaxis in humans/mice (Yokoyama et al., 2008).
Anti-Tubercular Agents : Maurya et al. (2013) synthesized various quinazoline derivatives and evaluated their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, indicating the potential of quinazoline derivatives as anti-tubercular agents (Maurya et al., 2013).
Synthesis and Characterization of Quinazoline Derivatives : Yan et al. (2013) conducted a study focusing on the synthesis and characterization of various 7-(3-(substituted-phenoxy)propoxy) quinazoline derivatives. These compounds were synthesized and their structures were characterized using different analytical techniques, providing insights into the potential applications of these derivatives (Yan et al., 2013).
In-Vitro Cytotoxic Activity of Quinazoline Derivatives : Dave et al. (2012) synthesized a variety of quinazoline derivatives and tested them for their in-vitro cytotoxic activity. The study indicated that these derivatives are potential classes of anticancer agents, highlighting the therapeutic potential of quinazoline compounds (Dave et al., 2012).
Antimalarial Activity : Mizukawa et al. (2021) synthesized and evaluated various 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. The study resulted in the discovery of a compound with high antimalarial activity, demonstrating the potential of quinazoline derivatives in developing antimalarial drugs (Mizukawa et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECJCJVIMVJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154787 | |
Record name | UNC-0638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine | |
CAS RN |
1255580-76-7 | |
Record name | 2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255580-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | UNC-0638 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255580767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNC-0638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNC-0638 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A103L2FO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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